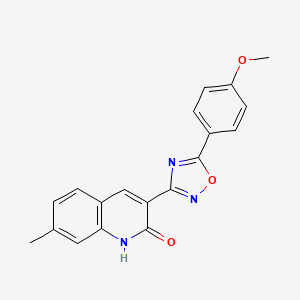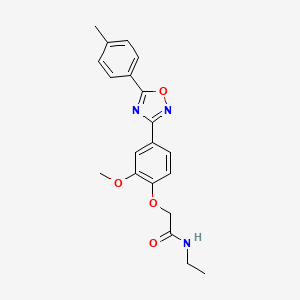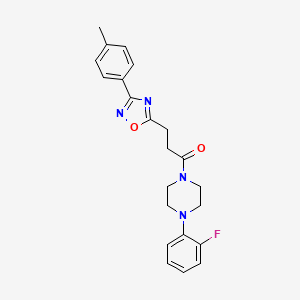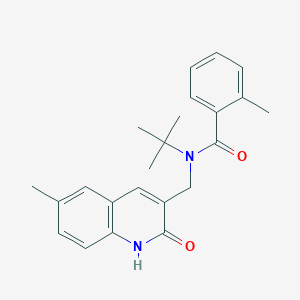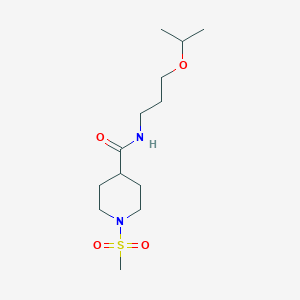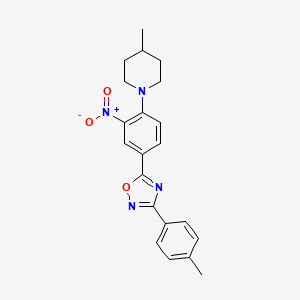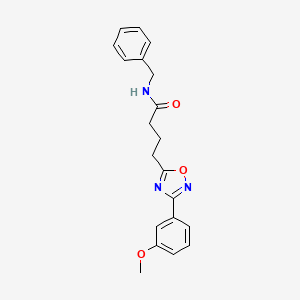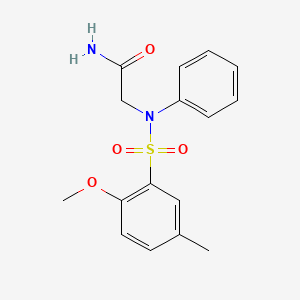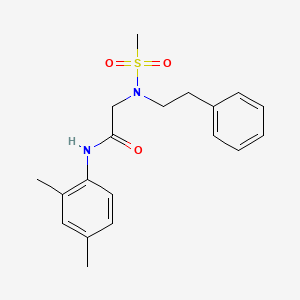
N-(2,4-dimethylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that is widely used in various research studies due to its unique properties.
作用機序
DPA inhibits the activity of CA IX by binding to its active site and preventing the conversion of CO2 to bicarbonate. This leads to the accumulation of CO2 and a decrease in pH, which in turn inhibits tumor growth and metastasis. DPA also inhibits the activity of other carbonic anhydrase isoforms, but its selectivity towards CA IX makes it a promising target for cancer therapy.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects. It reduces the acidity of the tumor microenvironment, which inhibits tumor growth and metastasis. It also increases the uptake of chemotherapeutic drugs by cancer cells, which enhances their efficacy. DPA has also been shown to reduce the invasiveness of cancer cells and promote apoptosis.
実験室実験の利点と制限
DPA has several advantages for lab experiments, including its potent inhibitory activity towards CA IX, its selectivity towards cancer cells, and its ability to enhance the efficacy of chemotherapeutic drugs. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity towards normal cells.
将来の方向性
There are several future directions for research on DPA. One direction is to develop more potent and selective inhibitors of CA IX, which can be used in combination with DPA to enhance its efficacy. Another direction is to investigate the potential of DPA as a diagnostic tool for cancer imaging, as CA IX is overexpressed in various types of cancer cells. Additionally, the potential of DPA for the treatment of other diseases such as glaucoma and epilepsy can also be explored.
Conclusion
In conclusion, DPA is a promising compound that has gained significant attention in the field of scientific research. Its potent inhibitory activity towards CA IX and its unique properties make it a promising target for cancer therapy. Further research on DPA can lead to the development of more effective cancer treatments and diagnostic tools.
合成法
The synthesis of DPA involves the reaction of 2,4-dimethylphenyl isocyanate with N-phenethyl-N-methylsulfonamide in the presence of a base. The reaction yields DPA as a white crystalline solid. The purity of the synthesized DPA can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
DPA has been extensively used in various research studies due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. CA IX plays a crucial role in tumor growth and survival by regulating the pH of the tumor microenvironment. Inhibition of CA IX by DPA has been shown to reduce tumor growth and metastasis in various preclinical models.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-9-10-18(16(2)13-15)20-19(22)14-21(25(3,23)24)12-11-17-7-5-4-6-8-17/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWKFUQSQKGBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694300.png)
![N-(4-(N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7694303.png)

